Ypgkf

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

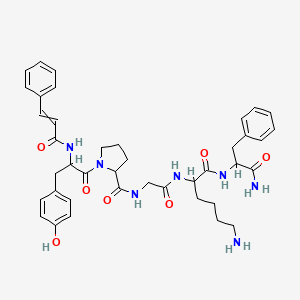

N-[2-[[6-amino-1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[3-(4-hydroxyphenyl)-2-(3-phenylprop-2-enoylamino)propanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N7O7/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRAKQXQVIGYQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49N7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structure and Function of trans-cinnamoyl-YPGKF-NH2: A Selective PAR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic peptide trans-cinnamoyl-YPGKF-NH2, a selective antagonist of Protease-Activated Receptor 4 (PAR4). The document details the peptide's chemical structure, its mechanism of action in inhibiting platelet aggregation, and relevant experimental protocols. Quantitative data on its inhibitory activity are presented, and key signaling pathways and experimental workflows are visualized. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of thrombosis, hemostasis, and the development of novel antiplatelet therapies.

Chemical Structure and Properties

trans-cinnamoyl-YPGKF-NH2 is a modified pentapeptide with the amino acid sequence Tyr-Pro-Gly-Lys-Phe. The N-terminus of the tyrosine residue is acylated with a trans-cinnamoyl group, and the C-terminus of the phenylalanine residue is amidated.

Chemical Formula: C₄₀H₄₉N₇O₇

Molecular Weight: 739.87 g/mol

The trans-cinnamoyl group at the N-terminus is a critical modification that confers its antagonistic properties against PAR4. The C-terminal amidation enhances the peptide's stability against carboxypeptidases.

Mechanism of Action: Selective PAR4 Antagonism

trans-cinnamoyl-YPGKF-NH2 functions as a selective antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor (GPCR) expressed on the surface of human platelets. PAR4 is activated by the proteolytic cleavage of its N-terminal domain by thrombin, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling.

This peptide antagonist is thought to competitively inhibit the binding of the tethered ligand to the receptor's active site, thereby blocking the signaling cascade that leads to platelet activation and aggregation. PAR4 signaling in platelets is primarily mediated through the Gq and G12/13 pathways. Inhibition by trans-cinnamoyl-YPGKF-NH2 attenuates these downstream signaling events, including intracellular calcium mobilization and protein kinase C (PKC) activation.

Quantitative Data

The inhibitory potency of trans-cinnamoyl-YPGKF-NH2 on platelet aggregation has been evaluated in various studies. The following table summarizes key quantitative data.

| Parameter | Value | Conditions | Reference |

| Inhibition of Cathepsin K-induced human platelet aggregation | Effective at 30 µM | Pre-incubation of human platelets with the antagonist. | (from figure caption) |

| IC₅₀ (Thrombin-induced platelet aggregation) | Data not explicitly found in the provided search results | ||

| IC₅₀ (PAR4-activating peptide-induced platelet aggregation) | Data not explicitly found in the provided search results |

Note: While specific IC₅₀ values for trans-cinnamoyl-YPGKF-NH2 were not found in the initial search, the provided concentration for effective inhibition gives a valuable starting point for experimental design.

Experimental Protocols

In Vitro Platelet Aggregation Inhibition Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the methodology to assess the inhibitory effect of trans-cinnamoyl-YPGKF-NH2 on agonist-induced platelet aggregation in human platelet-rich plasma (PRP).

4.1.1. Materials and Reagents

-

trans-cinnamoyl-YPGKF-NH2

-

Human whole blood (collected in 3.2% sodium citrate)

-

Thrombin or a PAR4-activating peptide (e.g., AYPGKF-NH₂) as an agonist

-

Phosphate-buffered saline (PBS)

-

Light Transmission Aggregometer

-

Centrifuge

-

Pipettes and sterile consumables

4.1.2. Preparation of Platelet-Rich Plasma (PRP)

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.

-

Carefully collect the upper PRP layer.

-

Further centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).

4.1.3. Aggregation Assay

-

Pre-warm PRP aliquots to 37°C.

-

Place a cuvette with PPP in the aggregometer to set the baseline (100% light transmission).

-

Place a cuvette with PRP in the aggregometer to set the 0% aggregation point.

-

Add a stir bar to a fresh cuvette containing a defined volume of PRP.

-

Add varying concentrations of trans-cinnamoyl-YPGKF-NH2 (e.g., in a dose-response range from 1 µM to 100 µM, including a vehicle control) to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring. A concentration of 30 µM has been shown to be effective.

-

Initiate platelet aggregation by adding a pre-determined concentration of the agonist (e.g., thrombin or PAR4-AP).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The percentage of inhibition is calculated relative to the aggregation observed in the vehicle control.

Signaling Pathways and Experimental Workflows

PAR4 Signaling Pathway in Platelets

The following diagram illustrates the PAR4 signaling cascade in platelets and the point of inhibition by trans-cinnamoyl-YPGKF-NH2.

Caption: PAR4 signaling pathway in platelets and inhibition by trans-cinnamoyl-YPGKF-NH2.

Experimental Workflow for Evaluating PAR4 Antagonism

The following diagram outlines a typical experimental workflow for characterizing a PAR4 antagonist like trans-cinnamoyl-YPGKF-NH2.

Caption: Experimental workflow for PAR4 antagonist characterization.

Conclusion

trans-cinnamoyl-YPGKF-NH2 is a valuable tool compound for studying the role of PAR4 in platelet biology and thrombosis. Its selectivity for PAR4 makes it a useful probe for dissecting the signaling pathways involved in thrombin-mediated platelet activation. The information provided in this technical guide, including its structure, mechanism of action, and experimental protocols, should aid researchers and drug development professionals in their efforts to explore PAR4 as a therapeutic target for the prevention and treatment of thrombotic diseases. Further studies to determine its precise IC₅₀ values under various conditions and to evaluate its in vivo efficacy and safety are warranted.

Unveiling the Biological Function of trans-cinnamoyl-YPGKF-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide derivative, trans-cinnamoyl-YPGKF-NH2, has emerged as a noteworthy modulator of Proteinase-Activated Receptor-4 (PAR4). This technical guide provides a comprehensive overview of its biological function, drawing from available scientific literature. It details the compound's dual antagonist and agonist activities in different biological contexts, presents its quantitative data in structured tables, outlines key experimental methodologies for its study, and illustrates relevant pathways and workflows using diagrammatic representations. This document serves as a foundational resource for researchers investigating PAR4-mediated signaling and the therapeutic potential of cinnamoyl-peptide conjugates.

Introduction

Trans-cinnamoyl-YPGKF-NH2 is a synthetic molecule combining a trans-cinnamoyl moiety with the peptide sequence Tyr-Pro-Gly-Lys-Phe-NH2. The peptide sequence itself is derived from the "tethered ligand" of PAR4, a critical receptor involved in thrombosis and inflammation. The addition of the cinnamoyl group confers unique pharmacological properties to the peptide. Understanding the biological activity of this compound is crucial for its potential development as a therapeutic agent or a pharmacological tool to probe PAR4 function.

Recent studies have demonstrated that trans-cinnamoyl-YPGKF-NH2 can act as an antagonist of PAR4 in certain cellular systems, such as platelets, while exhibiting agonist properties in other tissues[1]. This dual activity underscores the complexity of its pharmacological profile and highlights the importance of the experimental context in defining its function.

Quantitative Data on Biological Activity

The biological activity of trans-cinnamoyl-YPGKF-NH2 and related peptides has been quantitatively assessed in various bioassays. The following table summarizes the key findings, focusing on its effects on PAR4-mediated responses.

| Compound | Assay | Species | Activity | Potency/Effect |

| trans-cinnamoyl-YPGKF-NH2 | Platelet Aggregation | Rat | Antagonist | - |

| trans-cinnamoyl-YPGKF-NH2 | Endothelium-dependent Rat Aorta Relaxation | Rat | Agonist | - |

| trans-cinnamoyl-YPGKF-NH2 | Gastric Longitudinal Muscle Contraction | Rat | Agonist | - |

| AYPGKF-NH2 | Platelet Aggregation | Rat | Agonist | Potent |

| Gthis compound-NH2 | Platelet Aggregation | Rat | Agonist | - |

| YAPGKF-NH2 | Platelet Aggregation | Rat | Inactive | - |

Data synthesized from a study on Proteinase-Activated Receptor-4.[1]

Signaling Pathways and Mechanism of Action

Proteinase-Activated Receptors (PARs) are a unique family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. This cleavage unmasks a new N-terminus, which then acts as a "tethered ligand," binding to and activating the receptor. Trans-cinnamoyl-YPGKF-NH2, being an analogue of this tethered ligand, can interfere with this process. In platelets, it is suggested to act as an antagonist, likely by competing with the native tethered ligand for the binding site on the receptor, thereby inhibiting downstream signaling.

Caption: Mechanism of PAR4 activation and antagonism by trans-cinnamoyl-YPGKF-NH2.

Experimental Protocols

The characterization of trans-cinnamoyl-YPGKF-NH2's biological activity relies on specific and robust experimental assays. The following are detailed methodologies for key experiments cited in the literature.

Rat Platelet Aggregation Assay

This assay is crucial for determining the pro-thrombotic or anti-thrombotic potential of a compound by measuring its effect on platelet aggregation.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Blood is drawn from anesthetized rats via cardiac puncture into syringes containing sodium citrate as an anticoagulant.

-

The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP from red and white blood cells.

-

The supernatant (PRP) is carefully collected.

-

-

Aggregation Measurement:

-

Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample as platelets aggregate.

-

A baseline is established with PRP.

-

The peptide (e.g., trans-cinnamoyl-YPGKF-NH2) is pre-incubated with the PRP for a defined period to assess its antagonist activity.

-

A known PAR4 agonist (e.g., Athis compound-NH2) is added to induce aggregation.

-

The change in light transmission is recorded over time, and the percentage of aggregation is calculated.

-

-

Data Analysis:

-

The inhibitory effect of the antagonist is determined by comparing the aggregation response in its presence to the response with the agonist alone.

-

Caption: Experimental workflow for the rat platelet aggregation assay.

Endothelium-Dependent Rat Aorta Relaxation Assay

This ex vivo assay assesses the vasoactive properties of a compound on isolated blood vessels.

-

Tissue Preparation:

-

A rat is euthanized, and the thoracic aorta is carefully dissected and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

The aorta is cleaned of adhering connective tissue and cut into rings of 2-3 mm in length.

-

-

Isometric Tension Recording:

-

The aortic rings are mounted in an organ bath containing the oxygenated physiological salt solution maintained at 37°C.

-

The rings are connected to an isometric force transducer to record changes in tension.

-

An optimal resting tension is applied, and the rings are allowed to equilibrate.

-

-

Experimental Procedure:

-

The integrity of the endothelium is confirmed by inducing contraction with phenylephrine followed by relaxation with acetylcholine.

-

The rings are pre-contracted with an alpha-adrenergic agonist like phenylephrine.

-

Once a stable contraction is achieved, cumulative concentrations of trans-cinnamoyl-YPGKF-NH2 are added to the organ bath.

-

Changes in tension (relaxation) are recorded.

-

-

Data Analysis:

-

The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine.

-

Concentration-response curves are plotted to determine the potency (e.g., EC50) of the compound.

-

Gastric Longitudinal Muscle Contraction Assay

This assay evaluates the effect of a compound on the contractility of smooth muscle from the gastrointestinal tract.

-

Tissue Preparation:

-

A segment of the rat stomach is excised and placed in a physiological salt solution.

-

The longitudinal muscle layer is carefully dissected from the underlying circular muscle and mucosa.

-

Strips of the longitudinal muscle are prepared.

-

-

Isometric Contraction Measurement:

-

The muscle strips are mounted in an organ bath under a resting tension and allowed to equilibrate.

-

Isometric contractions are recorded using a force transducer.

-

-

Experimental Procedure:

-

Cumulative concentrations of trans-cinnamoyl-YPGKF-NH2 are added to the organ bath.

-

The contractile response (increase in tension) is recorded for each concentration.

-

-

Data Analysis:

-

The contractile responses are typically normalized to a maximal response induced by a standard agonist (e.g., carbachol).

-

Concentration-response curves are constructed to evaluate the compound's efficacy and potency.

-

Conclusion and Future Directions

Trans-cinnamoyl-YPGKF-NH2 presents a fascinating pharmacological profile as a modulator of PAR4. Its ability to act as an antagonist in the context of platelet aggregation suggests potential therapeutic applications in thrombotic disorders. Conversely, its agonist activity in vascular and gastric smooth muscle highlights the need for careful characterization and targeted drug design to achieve desired therapeutic outcomes.

Future research should focus on elucidating the precise molecular interactions between trans-cinnamoyl-YPGKF-NH2 and the PAR4 receptor to understand the structural basis for its dual activity. Further in vivo studies are warranted to explore its efficacy and safety in relevant disease models. The development of more selective and potent analogues based on this cinnamoyl-peptide scaffold could lead to novel therapeutics for a range of cardiovascular and inflammatory diseases.

References

The Role of YPGKF in Protease-Activated Receptor-4 Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of the synthetic peptide YPGKF and its analogues, particularly Athis compound-NH₂, in the activation and signaling of Protease-Activated Receptor-4 (PAR4). PAR4, a G-protein coupled receptor (GPCR), is a key player in hemostasis and thrombosis, making it a significant target for antiplatelet therapies. Understanding the nuances of its activation by synthetic agonists is crucial for the development of novel therapeutics.

Core Concepts: PAR4 Activation and the Role of Synthetic Agonists

Protease-Activated Receptors (PARs) are unique in their activation mechanism. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteolytic cleavage of their N-terminus by proteases such as thrombin. This cleavage unmasks a new N-terminal sequence, known as a "tethered ligand," which then binds to the receptor's extracellular loop 2, initiating downstream signaling.[1][2][3][4]

Synthetic peptides, such as Athis compound-NH₂, are derived from the tethered ligand sequence of PAR4 and can act as exogenous agonists, directly activating the receptor without the need for proteolytic cleavage.[2][3][4] The peptide with the core sequence this compound is a crucial component of these synthetic agonists, with the preceding Alanine (A) in Athis compound-NH₂ enhancing potency.[1][5] These synthetic agonists are invaluable tools for studying PAR4 signaling in isolation and for developing and validating PAR4 antagonists.[5]

PAR4 Signaling Pathways: A Dual Cascade

Upon activation by agonists like Athis compound-NH₂, PAR4 initiates intracellular signaling through two primary pathways: G-protein-dependent and β-arrestin-dependent pathways.

G-Protein-Coupled Signaling

PAR4 primarily couples to the Gαq/11 family of G-proteins.[1][3] This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key event in platelet activation.[1][3]

β-Arrestin-Mediated Signaling

In addition to G-protein coupling, PAR4 activation recruits β-arrestins (β-arrestin-1 and β-arrestin-2).[1][2][3][4] β-arrestins were initially known for their role in GPCR desensitization and internalization. However, they are now recognized as versatile scaffold proteins that can initiate G-protein-independent signaling cascades.[6][7][8] In the context of PAR4, β-arrestin recruitment can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) pathway.[3][4]

Biased Agonism: A New Frontier in PAR4 Drug Discovery

A fascinating aspect of PAR4 signaling is the concept of "biased agonism," where certain ligands preferentially activate one signaling pathway over another. By modifying the sequence of Athis compound-NH₂, researchers have developed biased agonists that selectively activate either the Gαq/11-calcium signaling pathway or the β-arrestin recruitment pathway.[1][2][3]

For instance, the peptide N-methyl-alanine-YPGKF-NH₂ is a poor activator of PAR4-dependent calcium signaling but is fully capable of recruiting β-arrestin-1 and -2.[2][9] Conversely, other modifications can enhance calcium signaling while having a lesser effect on β-arrestin recruitment. This discovery of biased signaling provides a template for the development of small molecule modulators of PAR4 with more refined therapeutic profiles.[2]

Quantitative Data on this compound-Mediated PAR4 Activation

The potency of this compound analogues in activating PAR4 has been quantified in various functional assays. The following table summarizes key quantitative data from the literature.

| Peptide | Assay | Parameter | Value | Reference |

| Athis compound-NH₂ | Platelet Aggregation | EC₅₀ | ~45 µM - 100 µM | [5][10][11] |

| Athis compound-NH₂ | Calcium Signaling | EC₅₀ | Varies by cell type | [1][3] |

| Athis compound-NH₂ | Thromboxane Production | - | Stimulates 40-60% of thrombin-induced production | [10] |

| A-Phe(4-F)-PGWLVKNG | Platelet Aggregation | EC₅₀ | 3.4 µM | [5] |

| (N-Me-S)-YPGKF-NH₂ | Calcium Signaling | EC₅₀ | Not Determined (significantly attenuated) | [1] |

| (N-Me-S)-YPGKF-NH₂ | β-arrestin-1 Recruitment | % Max Response | 78.1 ± 6.9% | [1] |

| (N-Me-S)-YPGKF-NH₂ | β-arrestin-2 Recruitment | % Max Response | 51.7 ± 6.3% | [1] |

Experimental Protocols for Studying this compound and PAR4 Signaling

Detailed methodologies are critical for reproducible research. Below are outlines of key experimental protocols used to investigate the effects of this compound on PAR4 signaling.

Platelet Aggregation Assay

This assay measures the ability of an agonist to induce platelet clumping, a hallmark of platelet activation.

Methodology:

-

Platelet Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging whole blood collected in an anticoagulant (e.g., sodium citrate).[5][11] Washed platelets can also be prepared by further centrifugation and resuspension in a suitable buffer.

-

Assay Principle: Light transmission aggregometry is a common method. A light beam is passed through a suspension of platelets in a cuvette. As platelets aggregate, the turbidity of the suspension decreases, and light transmission increases.[5]

-

Procedure:

-

A baseline light transmission is established with PRP.

-

The PAR4 agonist (e.g., Athis compound-NH₂) is added to the PRP at various concentrations.

-

The change in light transmission is recorded over time to determine the rate and extent of aggregation.

-

EC₅₀ values can be calculated from concentration-response curves.[5]

-

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Preparation: Cells expressing PAR4 (e.g., platelets or cell lines) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Principle: The fluorescent dye exhibits a change in its fluorescence intensity or emission wavelength upon binding to free calcium.

-

Procedure:

-

Baseline fluorescence is measured using a fluorometer or a fluorescence microscope.

-

The PAR4 agonist is added to the cells.

-

The change in fluorescence is monitored over time, reflecting the change in intracellular calcium concentration.

-

Dose-response curves can be generated to determine EC₅₀ values.[1][3]

-

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a common method to measure the interaction between PAR4 and β-arrestin.

Methodology:

-

Constructs: Cells are co-transfected with two constructs:

-

PAR4 fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc).

-

β-arrestin fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).

-

-

Assay Principle: When the donor and acceptor are in close proximity (i.e., when β-arrestin is recruited to PAR4), energy is transferred from the donor to the acceptor upon addition of a substrate for the donor, resulting in light emission at the acceptor's wavelength.

-

Procedure:

-

The substrate for the donor (e.g., coelenterazine) is added to the cells.

-

The agonist (Athis compound-NH₂) is added.

-

Light emission at both the donor and acceptor wavelengths is measured.

-

The BRET ratio (acceptor emission / donor emission) is calculated as a measure of protein-protein interaction.[4]

-

Conclusion

The synthetic peptide this compound and its derivatives have been instrumental in dissecting the complex signaling pathways of PAR4. The ability to selectively activate PAR4 has illuminated the dual roles of G-protein and β-arrestin signaling in cellular responses. The discovery of biased agonism opens up exciting possibilities for the design of novel antiplatelet drugs with improved efficacy and safety profiles. Continued research in this area, utilizing the experimental approaches outlined in this guide, will undoubtedly lead to a deeper understanding of PAR4 biology and the development of next-generation therapeutics for thrombotic disorders.

References

- 1. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An optimized agonist peptide of protease-activated receptor 4 and its use in a validated platelet-aggregation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | New Routes in GPCR/β-Arrestin-Driven Signaling in Cancer Progression and Metastasis [frontiersin.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. PAR-4 agonist Athis compound stimulates thromboxane production by human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thrombin-induced platelet activation via PAR4: pivotal role for exosite II - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the YPGKF Peptide Family and its Derivatives: Modulators of Protease-Activated Receptor 4

For Researchers, Scientists, and Drug Development Professionals

Abstract

The YPGKF peptide family represents a critical class of synthetic molecules designed to modulate the activity of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor pivotal in thrombosis and hemostasis. This technical guide provides a comprehensive overview of the core this compound peptide, its primary derivatives, their mechanisms of action, and the experimental methodologies used to characterize them. Quantitative data on their biological activity are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to facilitate further research and development in this area.

Introduction to the this compound Peptide Family

The this compound peptide family are synthetic analogs of the tethered ligand of Protease-Activated Receptor 4 (PAR4). PAR4 is a key receptor in mediating thrombin-induced platelet activation. Unlike PAR1, which elicits a rapid and transient signal, PAR4 activation leads to a more sustained signaling response, making it a compelling target for antithrombotic therapies.

The core sequence, this compound-NH2, and its derivatives function as pharmacological tools to probe PAR4 function. These peptides can be broadly categorized as agonists, which activate the receptor, and antagonists, which block its activation. The primary application of these peptides is in the study of platelet aggregation and the intricate signaling pathways governed by PAR4.

Core Peptides and Derivatives: Structure and Function

The this compound peptide family is characterized by a core amino acid sequence with modifications, primarily at the N-terminus, that dictate their function as either agonists or antagonists of PAR4.

-

This compound-NH2 : The foundational peptide sequence that mimics the tethered ligand of PAR4.

-

Agonists : These derivatives activate PAR4, initiating downstream signaling cascades that lead to platelet activation and aggregation.

-

Athis compound-NH2 : An N-terminally extended analog that is a potent and selective PAR4 agonist.[1]

-

Gthis compound-NH2 : Another selective PAR4 agonist used in research.

-

-

Antagonists : These derivatives bind to PAR4 but do not activate it, thereby blocking the action of endogenous activators like thrombin or synthetic agonists.

-

trans-cinnamoyl-YPGKF-NH2 : An N-terminally modified peptide that acts as a competitive antagonist of PAR4.

-

Quantitative Biological Activity

The biological activity of the this compound peptide family is primarily assessed through in vitro platelet aggregation assays and related functional assays such as thromboxane production. The following tables summarize the key quantitative data for the most common derivatives.

Table 1: Agonist Activity of this compound Derivatives on PAR4

| Peptide Derivative | Assay | EC50 | Reference |

| Athis compound-NH2 | Platelet Aggregation | 15 µM | [1] |

| Athis compound-NH2 | Thromboxane Production | ~1.0 mmol/L (Maximal) | [2][3] |

| A-Phe(4-F)-PGWLVKNG | Platelet Aggregation | 3.4 µM | [4] |

Table 2: Antagonist Activity of this compound Derivatives on PAR4

| Peptide Derivative | Assay | IC50 | Reference |

| trans-cinnamoyl-YPGKF-NH2 | Platelet Aggregation | Data not consistently reported | |

| P4pal-10 (N-pal-SGRRYGHALR-NH2) | PAR4-AP-induced Platelet Aggregation | 1 µM |

Note: Specific binding affinity data (Kd) for this compound peptides to PAR4 are not widely reported in the public literature. The activity of these peptides is predominantly characterized by their functional effects (EC50 and IC50 values) in cellular assays.

Signaling Pathways

Activation of PAR4 by this compound agonists initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptors. The primary pathways involve the activation of Gαq and Gα12/13 proteins, leading to platelet shape change, granule secretion, and aggregation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound-NH2

This protocol outlines the general steps for the synthesis of a this compound derivative using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the first C-terminal amino acid (Fmoc-Phe-OH) with a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in DMF and add it to the deprotected resin. Allow the reaction to proceed until completion, which can be monitored by a Kaiser test.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Cycle Repetition: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Lys(Boc), Gly, Pro, Tyr(tBu)).

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

In Vitro Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to measure platelet aggregation induced by a PAR4 agonist.

Methodology:

-

Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Carefully collect the upper PRP layer.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which will be used to set the baseline (100% aggregation) in the aggregometer.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Aggregation Measurement:

-

Pipette a known volume of the adjusted PRP into a cuvette with a stir bar.

-

Place the cuvette in the aggregometer and allow the platelets to equilibrate at 37°C for a few minutes.

-

Establish a baseline reading.

-

Add the this compound agonist at various concentrations to the PRP.

-

Record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

-

Data Analysis: The extent of aggregation is expressed as the maximum percentage change in light transmission from the baseline. Plot the concentration-response curve to determine the EC50 for agonists or the IC50 for antagonists (in the presence of a fixed concentration of agonist).

Conclusion and Future Directions

The this compound peptide family and its derivatives are indispensable tools for investigating the physiological and pathological roles of PAR4. Their ability to selectively activate or inhibit this receptor has provided significant insights into platelet biology and the mechanisms of thrombosis. While these peptides have been instrumental in preclinical research, their therapeutic potential is limited by the inherent pharmacokinetic challenges of peptides.

Future research will likely focus on the development of small-molecule mimics of these peptides with improved oral bioavailability and in vivo stability. Nevertheless, the this compound peptides will continue to be the gold standard for in vitro and mechanistic studies of PAR4, providing the foundation for the development of next-generation antithrombotic agents. The detailed protocols and pathway diagrams provided in this guide are intended to support and accelerate these ongoing research efforts.

References

- 1. tandfonline.com [tandfonline.com]

- 2. PAR-4 agonist Athis compound stimulates thromboxane production by human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of the Novel Synthetic Peptide: trans-cinnamoyl-YPGKF-NH₂

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the proposed in vitro characterization of the novel synthetic peptide, trans-cinnamoyl-YPGKF-NH₂. Due to the novelty of this compound, this guide presents a hypothesized mechanism of action centered around G protein-coupled receptor (GPCR) modulation and outlines a robust experimental framework for its characterization. This whitepaper details the necessary experimental protocols, presents hypothetical data for illustrative purposes, and includes visualizations of the proposed signaling pathway and experimental workflows.

Introduction

Bioactive peptides are of significant interest in drug discovery due to their high potency and specificity.[1][2][3] The novel pentapeptide, trans-cinnamoyl-YPGKF-NH₂, features a cinnamoyl modification on the N-terminus and amidation on the C-terminus, modifications often employed to enhance stability and bioavailability. The core sequence, YPGKF, suggests potential interaction with peptide-binding GPCRs. This guide outlines a systematic approach to elucidate the in vitro pharmacological profile of this compound.

Hypothesized Mechanism of Action

It is hypothesized that trans-cinnamoyl-YPGKF-NH₂ acts as an agonist at a hypothetical G protein-coupled receptor, designated here as HPRX (Hypothetical Peptide Receptor X). We propose that HPRX is capable of coupling to multiple G protein subtypes, including Gαq and Gαs, leading to the activation of downstream signaling pathways.

-

Gαq Pathway Activation: Upon agonist binding, HPRX is expected to activate Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.

-

Gαs Pathway Activation: Agonist binding is also hypothesized to stimulate adenylyl cyclase (AC) activity, leading to the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4] cAMP then acts as a second messenger to activate Protein Kinase A (PKA).

Quantitative Data Summary

The following table presents hypothetical data from the proposed in vitro assays to illustrate the expected pharmacological profile of trans-cinnamoyl-YPGKF-NH₂.

| Assay Type | Parameter | Value | Description |

| Radioligand Binding | Kᵢ (nM) | 15 | Inhibitory constant, indicating the affinity of the peptide for HPRX. |

| Calcium Flux | EC₅₀ (nM) | 50 | Half-maximal effective concentration for the stimulation of intracellular calcium release. |

| cAMP Accumulation | EC₅₀ (nM) | 85 | Half-maximal effective concentration for the stimulation of cAMP production. |

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay determines the binding affinity of trans-cinnamoyl-YPGKF-NH₂ to the hypothetical receptor HPRX by measuring its ability to compete with a radiolabeled ligand.[5][6][7][8]

Materials:

-

HEK293 cells stably expressing HPRX

-

Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Radioligand (e.g., ³H-labeled standard agonist for HPRX)

-

trans-cinnamoyl-YPGKF-NH₂ (unlabeled competitor)

-

Non-specific binding control (high concentration of unlabeled standard agonist)

-

96-well plates

-

Glass fiber filters

-

Scintillation cocktail

-

MicroBeta counter

Protocol:

-

Membrane Preparation: Culture HEK293-HPRX cells to confluence, harvest, and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 500 x g for 10 minutes to remove nuclei and cell debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of trans-cinnamoyl-YPGKF-NH₂, and 50 µL of the radioligand at a fixed concentration (typically at its Kₔ value). For total binding, add 50 µL of assay buffer instead of the competitor. For non-specific binding, add 50 µL of the non-specific binding control.

-

Incubation: Add 100 µL of the membrane preparation to each well. Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a MicroBeta counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the log concentration of the competitor and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of trans-cinnamoyl-YPGKF-NH₂ to stimulate the release of intracellular calcium, indicative of Gαq pathway activation.[9][10][11][12][13]

Materials:

-

HEK293 cells stably expressing HPRX

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

trans-cinnamoyl-YPGKF-NH₂

-

Positive control (e.g., a known agonist for HPRX or ionomycin)

-

96-well black, clear-bottom plates

-

Fluorescent plate reader with an injection system

Protocol:

-

Cell Plating: Seed HEK293-HPRX cells into 96-well black, clear-bottom plates and culture overnight to form a confluent monolayer.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye in HBSS with Pluronic F-127. Remove the culture medium from the cells and add the dye loading solution to each well. Incubate the plate at 37°C for 60 minutes in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.

-

Compound Addition and Measurement: Place the plate in a fluorescent plate reader. Record a baseline fluorescence for 10-20 seconds. Inject various concentrations of trans-cinnamoyl-YPGKF-NH₂ into the wells and continue to record the fluorescence intensity for 1-2 minutes.

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of the peptide and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

cAMP Accumulation Assay

This functional assay measures the ability of trans-cinnamoyl-YPGKF-NH₂ to stimulate the production of cyclic AMP, indicative of Gαs pathway activation.[14]

Materials:

-

HEK293 cells stably expressing HPRX

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS containing 500 µM IBMX, a phosphodiesterase inhibitor)

-

trans-cinnamoyl-YPGKF-NH₂

-

Positive control (e.g., Forskolin)

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

-

96- or 384-well plates

-

Plate reader compatible with the chosen assay kit

Protocol:

-

Cell Plating and Stimulation: Seed HEK293-HPRX cells into the appropriate multi-well plates and culture to the desired confluency. On the day of the assay, remove the culture medium and pre-incubate the cells with stimulation buffer for 10-15 minutes at 37°C.

-

Compound Addition: Add various concentrations of trans-cinnamoyl-YPGKF-NH₂ or the positive control to the wells. Incubate for 30 minutes at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Determine the cAMP concentration in each sample from the standard curve. Plot the cAMP concentration against the log concentration of the peptide and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Visualizations

Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathway for trans-cinnamoyl-YPGKF-NH₂.

Experimental Workflow

Caption: In vitro characterization workflow.

References

- 1. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive peptides derived from natural proteins with respect to diversity of their receptors and physiological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cloud.uobasrah.edu.iq [cloud.uobasrah.edu.iq]

- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. bu.edu [bu.edu]

- 10. Fluo-8 Calcium Flux Assay [protocols.io]

- 11. Calcium Flux Assay. [bio-protocol.org]

- 12. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 14. m.youtube.com [m.youtube.com]

The Safety and Toxicity Profile of tcY-NH2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

tcY-NH2, also known as (trans-Cinnamoyl)-YPGKF-NH2, is a selective and potent peptide antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3][4][5] It has garnered interest in preclinical research for its role in modulating platelet aggregation and inflammation.[2][4] This technical guide provides a comprehensive overview of the currently available safety and toxicity data for tcY-NH2, with a focus on its mechanism of action, preclinical pharmacology, and known effects from in vitro and in vivo studies. It is important to note that while preclinical efficacy has been explored, dedicated, systematic toxicology studies are not widely available in the public domain.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (trans-Cinnamoyl)-YPGKF-NH2 | [2] |

| Synonyms | tcY-NH2 TFA, trans-cinnamoyl-YPGKF-NH2 | [5][6] |

| Molecular Formula | C42H50F3N7O9 (TFA salt) / C40H49N7O7 (free base) | [3][6] |

| Molecular Weight | 853.88 g/mol (TFA salt) / 739.87 g/mol (free base) | [3][6] |

| CAS Number | 1262750-73-1 (TFA salt) / 327177-34-4 (free base) | [3][6] |

| Solubility | Soluble to 1 mg/mL in water | [3] |

| Purity | ≥95% | [3] |

Mechanism of Action

tcY-NH2 functions as a selective antagonist of PAR4, a G-protein coupled receptor primarily known for its role in thrombin-induced platelet activation. The binding of an agonist, such as thrombin or the activating peptide AYPGKF-NH2, to PAR4 initiates a signaling cascade. tcY-NH2 competitively inhibits this binding, thereby blocking downstream signaling pathways. A key pathway inhibited by tcY-NH2 is the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and migration.[1][5]

Caption: Mechanism of action of tcY-NH2 as a PAR4 antagonist.

Preclinical Pharmacology and Efficacy

While not formal toxicity studies, preclinical efficacy studies in animal models provide some insight into the biological effects and tolerance of tcY-NH2 at therapeutic doses.

In Vitro Activity

| Assay | Model | Agonist | IC50 | Reference |

| Platelet Aggregation | Rat Platelets | Athis compound-NH2 (10 µM) | 95 µM | [2] |

| Aorta Relaxation | Rat Aorta | - | 64 µM | [2] |

| Gastric Contraction | Rat Gastric Tissue | - | 1 µM | [2] |

A concentration of 400 µM tcY-NH2 has been shown to prevent endostatin release and platelet aggregation induced by thrombin or AY-NH2.[2]

In Vivo Studies

| Animal Model | Condition | Dosing Regimen | Observed Effects | Reference |

| Mice | Experimental Inflammation | 40 ng/kg (single intrapleural injection) | Inhibited neutrophil recruitment. | [2] |

| Rat | Brain Death Model | 0.6 mg/kg (single tail vein injection) | Alleviated liver injury (lower ALT/AST), reduced inflammatory response and apoptosis in the liver, and inhibited NF-κB and MAPK pathway activation. | [2] |

| Mice | Burn Injury Model | 0.6 mg/kg (single intraperitoneal injection) | Increased posttraumatic activation of CD4+ Tregs in draining lymph nodes. | [2] |

| Isolated Rat Heart | Ischemia-Reperfusion | 5 µM (15 min) | Decreased infarct size by 51% and increased recovery of ventricular function by 26%. | [2] |

These studies suggest that tcY-NH2 is biologically active and generally well-tolerated at the effective doses administered in these specific models. However, they do not provide information on the safety margin or potential toxicities at higher doses or with chronic administration.

Safety and Toxicity Profile

Formal, publicly available toxicological data for tcY-NH2 is limited. The primary source of direct safety information comes from a Material Safety Data Sheet (MSDS).

Hazard Identification

According to the MSDS from one supplier, tcY-NH2 is not classified as a hazardous substance or mixture.[6] The sheet indicates no specific hazards.[6]

First Aid Measures

Standard first aid measures are recommended in case of exposure[6]:

-

Inhalation: Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation.

-

Skin Contact: Rinse skin with plenty of water and remove contaminated clothing.

-

Eye Contact: Flush eyes with large amounts of water, removing contact lenses if present.

-

Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel.

Lack of Formal Toxicological Data

A comprehensive search of the scientific literature and public databases did not yield any formal studies on the following:

-

Acute, sub-chronic, or chronic toxicity

-

LD50 (Lethal Dose, 50%)

-

NOAEL (No-Observed-Adverse-Effect Level)

-

Genotoxicity or mutagenicity

-

Carcinogenicity

-

Reproductive and developmental toxicity

-

A complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile

Experimental Protocols

Detailed protocols for formal toxicity studies are not available. However, the methodologies for the in vivo efficacy studies can be inferred from the published literature.

General In Vivo Dosing and Formulation

Objective: To assess the therapeutic effect of tcY-NH2 in a relevant disease model.

Typical Protocol Outline:

-

Animal Model: Select appropriate species and disease model (e.g., Sprague-Dawley rats for brain death model, mice for inflammation or burn injury models).

-

Formulation: Prepare tcY-NH2 for in vivo administration. A common, though not explicitly stated for tcY-NH2, formulation for peptides involves solubilizing the compound in a vehicle such as saline, PBS, or a mixture containing DMSO, PEG300, and Tween 80.[4]

-

Dosing:

-

Determine the dose based on previous studies or dose-ranging experiments (e.g., 0.6 mg/kg).

-

Select the route of administration (e.g., intravenous, intraperitoneal, intrapleural).

-

Administer the compound as a single dose or repeated doses depending on the study design.

-

Caption: Generalized workflow for in vivo efficacy studies of tcY-NH2.

Summary and Future Directions

tcY-NH2 is a promising preclinical tool for investigating the role of PAR4 in various physiological and pathological processes. The available data from in vitro and in vivo efficacy studies suggest it is effective at micromolar and sub-milligram per kilogram concentrations, respectively, without overt signs of toxicity in the reported short-term models.

However, the lack of a comprehensive and systematic toxicological evaluation is a significant data gap. To advance tcY-NH2 towards any potential clinical application, a rigorous safety assessment is mandatory. This would include, at a minimum:

-

Acute toxicity studies to determine the maximum tolerated dose (MTD) and LD50.

-

Repeat-dose toxicity studies (sub-chronic) in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish the NOAEL.

-

Genotoxicity testing (e.g., Ames test, micronucleus assay) to assess mutagenic potential.

-

Safety pharmacology studies to evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).

-

Full ADME profiling to understand the compound's disposition in the body.

References

Methodological & Application

Application Notes and Protocols for the Use of trans-cinnamoyl-YPGKF-NH2 in Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for utilizing trans-cinnamoyl-YPGKF-NH2 as a selective antagonist of Protease-Activated Receptor 4 (PAR4) in human platelet aggregation assays. Understanding the modulation of platelet function is crucial in thrombosis research and the development of novel antiplatelet therapies. Trans-cinnamoyl-YPGKF-NH2 offers a valuable tool for investigating the specific role of PAR4 in platelet activation and for screening potential antiplatelet drug candidates.

Protease-activated receptors (PARs) are a family of G protein-coupled receptors that are activated by proteolytic cleavage. In human platelets, thrombin, a key enzyme in the coagulation cascade, activates platelets through two distinct receptors: PAR1 and PAR4. While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a more sustained and prolonged signaling, contributing significantly to thrombus stability. The selective inhibition of PAR4 is a promising strategy for antiplatelet therapy, as it may reduce thrombotic events with a potentially lower risk of bleeding compared to broader antiplatelet agents.

Trans-cinnamoyl-YPGKF-NH2 is a synthetic peptide that acts as a competitive antagonist of PAR4, blocking the binding of its activating ligand and subsequent downstream signaling. This document outlines the principles of using this antagonist in Light Transmission Aggregometry (LTA), a gold-standard method for assessing platelet function.

Mechanism of Action: PAR4 Signaling in Platelets

PAR4 is a G protein-coupled receptor that, upon activation by thrombin or a PAR4-activating peptide (PAR4-AP), couples primarily to Gαq and Gα12/13.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the dense tubular system into the cytoplasm, while DAG activates protein kinase C (PKC). Increased intracellular calcium and PKC activation are critical for platelet shape change, granule secretion, and the conformational activation of the integrin αIIbβ3 (also known as GPIIb/IIIa).

-

Gα12/13 Pathway: Concurrent activation of Gα12/13 stimulates the Rho/Rho kinase (ROCK) pathway, which contributes to platelet shape change.

The activation of the αIIbβ3 integrin is the final common pathway for platelet aggregation. Activated αIIbβ3 binds to fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate. Trans-cinnamoyl-YPGKF-NH2 competitively binds to the PAR4 receptor, preventing its activation by agonists and thereby inhibiting this entire signaling cascade.

Application Notes and Protocols for tcY-NH2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

tcY-NH2 is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor involved in various physiological processes, including platelet activation and inflammation. Emerging evidence suggests a role for PAR4 in cancer progression, where its activation can lead to anti-proliferative and pro-apoptotic effects in certain cancer cell lines. As a PAR4 antagonist, tcY-NH2 presents a valuable tool for investigating the therapeutic potential of PAR4 modulation in oncology. These application notes provide a framework for designing and executing experiments to evaluate the effects of tcY-NH2 on cancer cells in vitro.

Disclaimer: The following protocols and data are provided as a guide for research purposes. Currently, there is a lack of published data specifically detailing the effects of tcY-NH2 on cancer cell viability, apoptosis, and cell cycle. The quantitative data presented are hypothetical and for illustrative purposes only. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Chemical Properties of tcY-NH2

| Property | Value |

| Full Name | (trans-Cinnamoyl)-Tyr-Pro-Gly-Lys-Phe-NH2 |

| Molecular Formula | C40H49N7O7 |

| Molecular Weight | 739.87 g/mol |

| Purity | ≥95% |

| Solubility | Soluble in water to 1 mg/mL |

| Storage | Store at -20°C |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of tcY-NH2 on the viability of cancer cells.

Materials:

-

tcY-NH2

-

Cancer cell line of interest (e.g., breast, colon, lung cancer cell lines)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

tcY-NH2 Treatment: Prepare a stock solution of tcY-NH2 in a suitable solvent (e.g., sterile water or DMSO). Dilute the stock solution to various concentrations in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the tcY-NH2 dilutions. Include a vehicle control (medium with the same concentration of solvent used for tcY-NH2).

-

Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Hypothetical Data Presentation:

| tcY-NH2 Concentration (µM) | Cell Viability (%) after 48h (Mean ± SD) |

| 0 (Vehicle) | 100 ± 5.2 |

| 1 | 102 ± 4.8 |

| 10 | 105 ± 6.1 |

| 50 | 115 ± 7.3 |

| 100 | 125 ± 8.5 |

Note: This hypothetical data suggests that as a PAR4 antagonist, tcY-NH2 might increase cell viability, opposing the potential anti-proliferative effect of PAR4 activation.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis and necrosis in cancer cells treated with tcY-NH2.

Materials:

-

tcY-NH2

-

Cancer cell line of interest

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of tcY-NH2 as described in the cell viability protocol. Include a positive control for apoptosis (e.g., treatment with a known apoptosis-inducing agent like staurosporine).

-

Cell Harvesting: After the desired incubation period (e.g., 24 or 48 hours), collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Hypothetical Data Presentation:

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| tcY-NH2 (50 µM) | 94.8 ± 2.5 | 2.3 ± 0.6 | 2.9 ± 0.7 |

| PAR4 Agonist | 80.1 ± 3.2 | 15.6 ± 2.9 | 4.3 ± 1.1 |

| tcY-NH2 + PAR4 Agonist | 90.5 ± 2.8 | 5.1 ± 1.5 | 4.4 ± 1.2 |

Note: This hypothetical data illustrates that tcY-NH2 might rescue cells from PAR4 agonist-induced apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the analysis of cell cycle distribution in cancer cells treated with tcY-NH2 using propidium iodide staining and flow cytometry.

Materials:

-

tcY-NH2

-

Cancer cell line of interest

-

Complete cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with tcY-NH2 as described in the previous protocols.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Data Presentation:

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 55.3 ± 3.1 | 30.1 ± 2.5 | 14.6 ± 1.8 |

| tcY-NH2 (50 µM) | 54.9 ± 3.5 | 31.2 ± 2.8 | 13.9 ± 1.5 |

| PAR4 Agonist | 68.2 ± 4.2 | 20.5 ± 2.1 | 11.3 ± 1.4 |

| tcY-NH2 + PAR4 Agonist | 58.1 ± 3.8 | 28.9 ± 2.6 | 13.0 ± 1.7 |

Note: This hypothetical data suggests that tcY-NH2 may prevent a PAR4 agonist-induced G0/G1 cell cycle arrest.

Visualizations

PAR4 Signaling Pathway and tcY-NH2 Inhibition

Application of YPGKF Peptide in PAR-4 Activation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-activated receptor 4 (PAR-4), a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in hemostasis and thrombosis. Unlike other PARs, PAR-4 is activated by the proteolytic cleavage of its N-terminus by proteases such as thrombin, which unmasks a tethered ligand that binds to and activates the receptor. The synthetic hexapeptide, Ac-Tyr-Pro-Gly-Lys-Phe-NH2 (YPGKF-NH2), and more potently its analog Ala-Tyr-Pro-Gly-Lys-Phe-NH2 (Athis compound-NH2), mimic this tethered ligand, serving as selective agonists for PAR-4.[1][2] These peptides are invaluable tools for studying PAR-4 signaling and function in various physiological and pathological contexts, including platelet activation, inflammation, and vascular biology.[3][4]

This document provides detailed application notes and protocols for the use of this compound peptides, with a focus on Athis compound-NH2, in PAR-4 activation studies.

Data Presentation

The following tables summarize the quantitative data for the activity of Athis compound-NH2 in various PAR-4 activation assays.

Table 1: In Vitro Activity of Athis compound-NH2

| Assay Type | Cell/System Type | Parameter | Value | Reference |

| Platelet Aggregation | Human Platelets | EC50 | 15 µM | [4] |

| Platelet Aggregation | Washed Mouse Platelets | EC50 | ~50-100 µM | [5] |

| Calcium Mobilization | KOLF-PAR4 Cells | EC50 | ~25 µM | [2] |

| Phosphoinositide Hydrolysis | KOLF-PAR4 Cells | EC50 | 20 µM | [2] |

Table 2: Comparison of PAR-4 Agonist Peptides

| Peptide | Potency Rank (Platelet Aggregation) | Notes | Reference |

| Athis compound-NH2 | 1 (Most Potent) | A full agonist for PAR-4 activation.[2] | [2] |

| Sthis compound-NH2 | 2 | A full agonist for PAR-4 activation.[2] | [2] |

| Gthis compound-NH2 | 3 | A partial agonist for PAR-4-triggered phosphoinositide hydrolysis.[2] | [2] |

Signaling Pathways

Activation of PAR-4 by this compound peptides initiates a cascade of intracellular signaling events primarily through the coupling to Gq and G12/13 proteins.[3][6][7]

PAR-4 Signaling Pathway

Experimental Protocols

Platelet Aggregation Assay

This protocol is designed to measure the ability of this compound peptides to induce platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.

Platelet Aggregation Workflow

Materials:

-

This compound peptide (e.g., Athis compound-NH2) stock solution

-

Control peptide (e.g., reverse sequence FKGPYA-NH2)

-

Human whole blood

-

3.2% Sodium citrate anticoagulant

-

Platelet-Poor Plasma (PPP)

-

Light Transmission Aggregometer

-

Aggregometer cuvettes and stir bars

-

Pipettes and tips

Procedure:

-

Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate.

-

PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to separate the PRP.

-

PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.

-

Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Assay Setup: Pipette PRP into aggregometer cuvettes with a small stir bar and allow them to warm to 37°C for at least 5 minutes.

-

Baseline Establishment: Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline and a cuvette with PRP to set the 0% aggregation baseline.

-

Agonist Addition: Add the this compound peptide at various concentrations to the PRP-containing cuvettes to initiate aggregation.

-

Data Recording: Record the change in light transmission for 5-10 minutes.

-

Data Analysis: Determine the maximal aggregation percentage for each concentration and calculate the EC50 value.

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to this compound peptide stimulation in PAR-4 expressing cells using a fluorescent calcium indicator.

Calcium Mobilization Workflow

Materials:

-

PAR-4 expressing cells (e.g., KOLF-PAR4 cell line, washed platelets)

-

This compound peptide (e.g., Athis compound-NH2) stock solution

-

Fluorescent calcium indicator (e.g., Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorometer or plate reader with fluorescence capabilities

Procedure:

-

Cell Preparation: Culture and harvest PAR-4 expressing cells.

-

Dye Loading: Incubate the cells with a fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.[8]

-

Washing: Wash the cells to remove extracellular dye.

-

Assay Setup: Resuspend the dye-loaded cells in a calcium-containing buffer and place them in the fluorometer.

-

Baseline Measurement: Record a stable baseline fluorescence reading.

-

Agonist Addition: Add the this compound peptide at various concentrations.

-

Data Recording: Continuously record the fluorescence signal for several minutes to capture the peak response.

-

Data Analysis: Calculate the change in intracellular calcium concentration based on the fluorescence signal and determine the EC50 value from the dose-response curve.[2]

Conclusion

The this compound family of peptides, particularly Athis compound-NH2, are specific and potent tools for the investigation of PAR-4 function. The detailed protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize these peptides in studying the intricate roles of PAR-4 in health and disease, thereby facilitating the development of novel therapeutic strategies targeting this receptor.

References

- 1. Targeting the anionic region of human protease activated receptor 4 (PAR4) inhibits platelet aggregation and thrombosis without interfering with hemostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protease‐activated receptor 4: from structure to function and back again - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of race-dependent platelet activation through the PAR4 and Gq signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. PAR4, but Not PAR1, Signals Human Platelet Aggregation via Ca2+ Mobilization and Synergistic P2Y12 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of tcY-NH2: A Selective PAR4 Antagonist Peptide

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the laboratory synthesis of tcY-NH2, a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4). tcY-NH2 is a modified pentapeptide with the sequence (trans-Cinnamoyl)-Tyr-Pro-Gly-Lys-Phe-NH2. Its synthesis is achieved through a systematic approach involving Fmoc-based solid-phase peptide synthesis (SPPS) for the core peptide chain, followed by N-terminal modification with a trans-cinnamoyl group and subsequent cleavage from the solid support with concomitant side-chain deprotection and C-terminal amidation. This protocol offers a comprehensive guide for researchers aiming to produce tcY-NH2 for in-vitro and in-vivo studies related to thrombosis, inflammation, and other PAR4-mediated physiological and pathological processes.

Introduction

Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor, plays a crucial role in hemostasis and thrombosis, particularly in platelet activation initiated by thrombin.[1][2][3] Antagonism of PAR4 is a promising therapeutic strategy for the development of anti-platelet agents with a potentially wider therapeutic window and reduced bleeding risk compared to existing therapies. tcY-NH2, with its sequence (trans-Cinnamoyl)-YPGKF-NH2, has been identified as a selective PAR4 antagonist.[1][2] It effectively blocks thrombin-induced platelet aggregation and signaling pathways mediated by PAR4 activation.[1]

The synthesis of this modified peptide requires a multi-step approach, which is detailed in this protocol. The core peptide backbone (YPGKF) is assembled on a solid support using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The synthesis is followed by the crucial N-terminal capping with trans-cinnamic acid and finally, the peptide is cleaved from the resin to yield the desired C-terminally amidated product.

Data Presentation

The synthesis of tcY-NH2 involves several steps, each contributing to the overall yield and purity of the final product. While specific yields for tcY-NH2 are not widely published, the following table provides expected ranges for each stage of the synthesis based on typical Fmoc-SPPS and subsequent modification reactions. Actual yields may vary depending on the scale of the synthesis, the efficiency of each coupling and deprotection step, and the purification method.

| Synthesis Stage | Parameter | Expected Range | Notes |

| Solid-Phase Peptide Synthesis (this compound-NH2) | Crude Peptide Yield | 60-85% | Based on the initial resin loading. |

| Purity of Crude Peptide | 50-70% | Determined by RP-HPLC. | |

| N-terminal Cinnamoylation | Reaction Efficiency | >95% | Monitored by Kaiser test or other qualitative tests. |

| Cleavage and Deprotection | Yield of Crude tcY-NH2 | 70-90% | Relative to the theoretical peptide loading on the resin. |

| Purification | Final Yield of Pure tcY-NH2 | 15-30% | Overall yield after RP-HPLC purification. |

| Final Purity | >95% | Determined by analytical RP-HPLC and mass spectrometry. |

Experimental Protocols

This section details the step-by-step methodology for the synthesis of tcY-NH2 using manual or automated solid-phase peptide synthesis.

Materials and Reagents

-

Rink Amide MBHA resin

-

Fmoc-Phe-OH

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Gly-OH

-

Fmoc-Pro-OH

-

Fmoc-Tyr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

trans-Cinnamic acid

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, HPLC grade

-

Diethyl ether, anhydrous

-

Acetonitrile (ACN), HPLC grade

Protocol 1: Solid-Phase Synthesis of H-Tyr(tBu)-Pro-Gly-Lys(Boc)-Phe-Rink Amide Resin

This protocol describes the assembly of the peptide backbone on a Rink Amide resin to generate a C-terminally amidated peptide upon cleavage.

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection (First Amino Acid): If the resin is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF (v/v) for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

Dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the coupling solution to the resin and agitate for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation or perform a second coupling.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation (Iterative Deprotection and Coupling): Repeat the following steps for each subsequent amino acid (Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Pro-OH, and Fmoc-Tyr(tBu)-OH):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF and couple to the resin for 2-4 hours. Monitor the reaction and wash as described above.

-

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), remove the N-terminal Fmoc group with 20% piperidine in DMF. Wash the resin extensively with DMF and DCM and dry under vacuum.

Protocol 2: N-terminal Cinnamoylation

-

Activation of trans-Cinnamic Acid: In a separate flask, dissolve trans-cinnamic acid (5 eq.) and HBTU (4.9 eq.) in DMF. Add DIPEA (10 eq.) and allow the mixture to pre-activate for 5-10 minutes.

-

Coupling to the Peptide-Resin: Add the activated trans-cinnamic acid solution to the dried peptide-resin from Protocol 1. Agitate the mixture for 4-6 hours at room temperature.

-

Monitoring and Washing: Monitor the reaction completion with a Kaiser test (should be negative). Once the reaction is complete, wash the resin thoroughly with DMF and DCM. Dry the resin under vacuum.

Protocol 3: Cleavage, Deprotection, and Purification

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.